molecular formula C9H15N B2415050 1-But-3-ynyl-3,3-dimethylazetidine CAS No. 1875954-36-1

1-But-3-ynyl-3,3-dimethylazetidine

Cat. No.: B2415050
CAS No.: 1875954-36-1
M. Wt: 137.226
InChI Key: DEXKFAAPSSCDPE-UHFFFAOYSA-N
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Description

1-But-3-ynyl-3,3-dimethylazetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a but-3-ynyl group attached to the azetidine ring, along with two methyl groups at the 3-position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds.

Preparation Methods

The synthesis of 1-But-3-ynyl-3,3-dimethylazetidine can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of γ-prenylated amines mediated by iodine. This approach provides a highly diastereoselective route to 3,3-dimethylazetidines . The reaction conditions typically involve the use of iodine as a catalyst and an appropriate solvent, such as dichloromethane, under controlled temperature and pressure.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-But-3-ynyl-3,3-dimethylazetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the but-3-ynyl group or other substituents on the azetidine ring.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized azetidines and their derivatives.

Scientific Research Applications

1-But-3-ynyl-3,3-dimethylazetidine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: In biological research, azetidines are studied for their potential as enzyme inhibitors and other bioactive molecules. The presence of the but-3-ynyl group can enhance the compound’s interaction with biological targets.

    Medicine: Azetidines, including this compound, are investigated for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials, including polymers and other advanced materials with specific desired properties.

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-3,3-dimethylazetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s ring strain and functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

1-But-3-ynyl-3,3-dimethylazetidine can be compared with other similar compounds, such as:

    3,3-Dimethylazetidine: Lacks the but-3-ynyl group, resulting in different reactivity and applications.

    Azetidine: The parent compound without any substituents, which has different chemical properties and reactivity.

    3,3-Dimethyl-1-azetidinylmethanol: Contains a hydroxymethyl group instead of the but-3-ynyl group, leading to different chemical behavior and applications.

Properties

IUPAC Name

1-but-3-ynyl-3,3-dimethylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-4-5-6-10-7-9(2,3)8-10/h1H,5-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXKFAAPSSCDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1875954-36-1
Record name 1-(but-3-yn-1-yl)-3,3-dimethylazetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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